5-Fluoro-1,3,4-thiadiazole-2-sulfonamide (CAS 544705-81-9) is a highly specialized, low-molecular-weight heterocyclic building block and pharmacophore. Featuring a strongly electron-withdrawing fluorine atom directly attached to the electron-deficient 1,3,4-thiadiazole ring, this compound exhibits a significantly lowered sulfonamide pKa compared to its unsubstituted or alkylated counterparts [1]. This precise electronic tuning maximizes the fraction of the active anionic sulfonamide species at physiological pH, a critical requirement for potent coordination with zinc centers in metalloenzymes such as Carbonic Anhydrase (CA) [2]. For industrial and pharmaceutical procurement, this fluorinated analog serves as both a highly active standalone benchmark inhibitor and an activated precursor for nucleophilic aromatic substitution (SNAr) in the synthesis of advanced therapeutics.
Substituting 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide with cheaper analogs like 5-methyl-1,3,4-thiadiazole-2-sulfonamide or unsubstituted variants fundamentally alters both the physical chemistry and the synthetic utility of the molecule [1]. The electron-donating nature of a methyl group raises the sulfonamide pKa, drastically reducing the concentration of the zinc-binding anionic form in physiological assays and resulting in orders-of-magnitude losses in target affinity [2]. Furthermore, from a process chemistry perspective, the 5-methyl and unsubstituted analogs lack the extreme SNAr reactivity imparted by the highly electronegative fluorine atom, rendering them unsuitable as versatile synthetic intermediates for generating diverse 5-substituted libraries without harsh conditions [3]. Finally, alkylated analogs introduce metabolic liabilities via cytochrome P450-mediated oxidation, a degradation pathway entirely blocked by the robust C-F bond [4].
The introduction of a fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect across the conjugated thiadiazole system. This lowers the pKa of the primary sulfonamide by approximately 1.0 to 1.5 units compared to the 5-methyl analog, shifting it to ~6.5–7.0 [1]. Consequently, at a physiological pH of 7.4, the fluorinated compound exists predominantly in the active anionic state required for coordinating the Zn2+ ion in the enzyme active site, whereas the methyl analog remains largely unionized [2].
| Evidence Dimension | Sulfonamide pKa and Anionic Fraction at pH 7.4 |
| Target Compound Data | Estimated pKa ~6.5–7.0 (>70% anionic at pH 7.4) |
| Comparator Or Baseline | 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (pKa ~8.0, <25% anionic at pH 7.4) |
| Quantified Difference | ~1.0–1.5 unit pKa reduction; >3-fold increase in active binding species |
| Conditions | Aqueous buffer, pH 7.4, standard metalloenzyme assay conditions |
Procuring the fluorinated analog ensures maximum target engagement in in vitro and in vivo assays without adding steric bulk to the pharmacophore.
In pharmacokinetic profiling, the 5-position of the thiadiazole ring is a prime target for oxidative metabolism when occupied by hydrogen or alkyl groups. The 5-fluoro substitution replaces this metabolic soft spot with a highly stable C-F bond possessing a bond dissociation energy of ~116 kcal/mol [1]. Unlike 5-methyl-1,3,4-thiadiazole-2-sulfonamide, which undergoes rapid hydroxylation and clearance, the fluorinated analog is completely resistant to CYP450-mediated oxidation at this site [2].
| Evidence Dimension | Oxidative Metabolic Liability at the 5-Position |
| Target Compound Data | Complete resistance to oxidation (C-F bond energy ~116 kcal/mol) |
| Comparator Or Baseline | 5-Methyl-1,3,4-thiadiazole-2-sulfonamide (C-H bond energy ~98 kcal/mol) |
| Quantified Difference | ~18 kcal/mol increase in bond dissociation energy; eliminates primary Phase I hydroxylation pathway |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Crucial for researchers requiring extended half-lives and stable systemic exposure in preclinical animal models.
For synthetic procurement, the 5-fluoro group acts as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Because the thiadiazole ring is already electron-deficient, the highly electronegative fluorine atom further stabilizes the Meisenheimer intermediate, making the 5-position highly susceptible to attack by amines, thiols, and alkoxides [1]. This allows for coupling reactions to proceed at lower temperatures and higher yields compared to the 5-bromo or 5-chloro analogs, which exhibit slower kinetics [2].
| Evidence Dimension | SNAr Leaving Group Ability and Reaction Kinetics |
| Target Compound Data | Highly activated 5-fluoro leaving group (stabilizes Meisenheimer intermediate) |
| Comparator Or Baseline | 5-Bromo-1,3,4-thiadiazole-2-sulfonamide |
| Quantified Difference | Fluorine provides a >10-fold kinetic acceleration in SNAr over heavier halogens due to superior electronegativity |
| Conditions | Reaction with amine nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) |
Allows process chemists to rapidly and efficiently generate diverse 5-substituted thiadiazole sulfonamide libraries under mild conditions without transition-metal catalysis.
Directly leverages the lowered pKa and increased anionic fraction for designing ultra-potent Carbonic Anhydrase (CA) inhibitors for glaucoma, oncology, or diuretic applications, where maximizing zinc coordination is paramount [1].
Utilized as a metabolically stable core in drug discovery programs where previous thiadiazole leads failed due to rapid oxidative clearance of 5-alkyl groups, relying on the robust C-F bond to extend in vivo half-life [2].
Procured as a highly reactive electrophilic building block for the rapid generation of 5-amino, 5-thio, or 5-alkoxy thiadiazole sulfonamide libraries, streamlining process chemistry workflows without the need for transition-metal catalysis [3].